3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one
Overview
Description
3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the third position, a difluorobenzyloxy group at the fourth position, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-hydroxy-1H-pyridin-2-one.
Formation of the Difluorobenzyloxy Group: The hydroxy group is then reacted with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate to form the difluorobenzyloxy group.
Final Product Formation: The intermediate product is then subjected to further purification and reaction conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
PH-797804: This compound is structurally similar and also contains a difluorobenzyloxy group and a pyridinone core.
3-bromo-4-[(2,4-difluorobenzyl)oxy]benzoic acid: Another similar compound with a benzoic acid core instead of a pyridinone core.
Uniqueness
3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and difluorobenzyloxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2/c13-11-10(3-4-16-12(11)17)18-6-7-1-2-8(14)5-9(7)15/h1-5H,6H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHZYXSYNYXMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COC2=C(C(=O)NC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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